Methyl 1,2,4-triazine-3-carboxylate
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Overview
Description
Methyl 1,2,4-triazine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains a triazine ring and a carboxylate group. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism Of Action
The mechanism of action of methyl 1,2,4-triazine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways. The compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, which may explain its antimicrobial and antiviral properties. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical And Physiological Effects
Methyl 1,2,4-triazine-3-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and oxidative stress, which may explain its potential as a therapeutic agent for various diseases. Additionally, the compound has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
Methyl 1,2,4-triazine-3-carboxylate has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in high yields with minimal impurities. Additionally, the compound has been shown to exhibit potent antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of new drugs. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of methyl 1,2,4-triazine-3-carboxylate. One direction is to further investigate the mechanism of action of the compound to better understand its potential applications in various fields. Additionally, more studies are needed to determine the safety and efficacy of the compound in humans, as most of the studies to date have been conducted in animals. Finally, the compound may have potential for use in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Synthesis Methods
Methyl 1,2,4-triazine-3-carboxylate can be synthesized using various methods, including the reaction of cyanuric chloride with methylamine, the reaction of cyanuric acid with methanol, and the reaction of cyanuric acid with dimethylformamide. These methods have been optimized to produce high yields of the compound with minimal impurities.
Scientific Research Applications
Methyl 1,2,4-triazine-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of new drugs. Additionally, the compound has been studied for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of certain plant and insect species.
properties
IUPAC Name |
methyl 1,2,4-triazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c1-10-5(9)4-6-2-3-7-8-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUCBDGZVSGXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481289 |
Source
|
Record name | Methyl 1,2,4-triazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,4-triazine-3-carboxylate | |
CAS RN |
16721-40-7 |
Source
|
Record name | Methyl 1,2,4-triazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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